molecular formula C18H21BrN2O3 B11146122 methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11146122
M. Wt: 393.3 g/mol
InChI Key: OCFGZXPRMVDQOV-UHFFFAOYSA-N
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Description

Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .

The next step involves the acylation of the brominated indole with an appropriate acyl chloride to form the indole-acetyl intermediate. This intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-acetyl derivative. Finally, the esterification of this derivative with methanol in the presence of an acid catalyst yields the target compound, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl {1-[(5-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and the piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-[1-[2-(5-bromoindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21BrN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-11-15(19)2-3-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3

InChI Key

OCFGZXPRMVDQOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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